molecular formula C11H20O6 B14605545 Hexanedioic acid;2-methyloxirane;oxirane CAS No. 37310-98-8

Hexanedioic acid;2-methyloxirane;oxirane

Cat. No.: B14605545
CAS No.: 37310-98-8
M. Wt: 248.27 g/mol
InChI Key: AEGBOSBMZYQQTD-UHFFFAOYSA-N
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Description

Hexanedioic acid, 2-methyloxirane, and oxirane are compounds that form a polymer with a molecular formula of (C₆H₁₀O₄.C₃H₆O.C₂H₄O)ₓ . These compounds are significant in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hexanedioic Acid:

    2-Methyloxirane:

Industrial Production Methods

    Hexanedioic Acid: Industrially produced by the oxidation of cyclohexane with air in the presence of cobalt or manganese catalysts.

    2-Methyloxirane: Produced via the chlorohydrin process, where propylene reacts with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to form propylene oxide.

    Oxirane: Produced by the direct oxidation of ethylene using a silver catalyst.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, forming various oxidized products.

    Reduction: They can be reduced to form alcohols or other reduced forms.

    Substitution: These compounds can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products

    Oxidation: Produces carboxylic acids, aldehydes, or ketones.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

  • Used as intermediates in organic synthesis.
  • Serve as monomers for polymer production.

Biology

  • Studied for their potential biological activities and interactions with biological molecules.

Medicine

  • Investigated for their potential use in drug delivery systems and as pharmaceutical intermediates.

Industry

  • Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action for these compounds involves their reactivity due to the presence of functional groups such as carboxylic acids and epoxides. These functional groups can undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Ethylene Glycol: Similar in structure to oxirane but with two hydroxyl groups.

    Propylene Glycol: Similar to 2-methyloxirane but with two hydroxyl groups.

    Cyclohexane: Similar to hexanedioic acid but lacks the carboxylic acid groups.

Uniqueness

    Hexanedioic Acid: Unique due to its six-carbon chain with two carboxylic acid groups, making it a key monomer for nylon production.

    2-Methyloxirane: Unique due to its three-membered ring structure, making it highly reactive.

    Oxirane: Unique due to its simple three-membered ring structure, making it a versatile intermediate in chemical synthesis.

Properties

CAS No.

37310-98-8

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

hexanedioic acid;2-methyloxirane;oxirane

InChI

InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2

InChI Key

AEGBOSBMZYQQTD-UHFFFAOYSA-N

Canonical SMILES

CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O

Related CAS

37310-98-8
58481-42-8

Origin of Product

United States

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